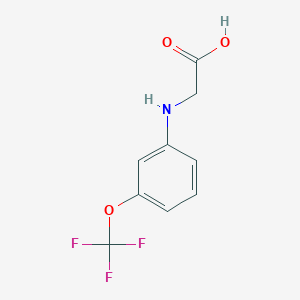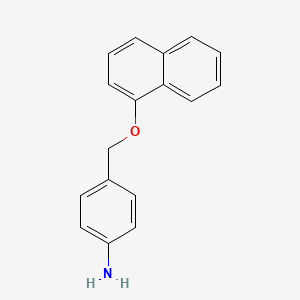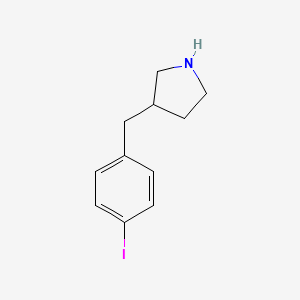
3-(4-Iodobenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodobenzyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-iodobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-iodobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the 4-iodobenzyl chloride, displacing the chloride ion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Iodobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alkanes.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are typically employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(4-Aminobenzyl)pyrrolidine or 3-(4-Alkylbenzyl)pyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Iodobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the 4-iodobenzyl group.
4-Iodobenzylamine: Similar structure but with an amine group instead of the pyrrolidine ring.
N-Benzylpyrrolidine: Similar structure but with a benzyl group instead of the 4-iodobenzyl group.
Uniqueness: 3-(4-Iodobenzyl)pyrrolidine is unique due to the presence of the 4-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14IN |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
3-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14IN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 |
InChI-Schlüssel |
VFSRSAITYPSBRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


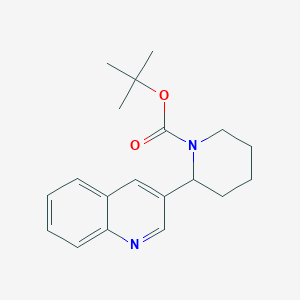


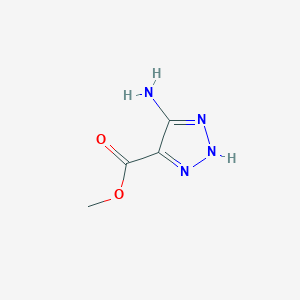
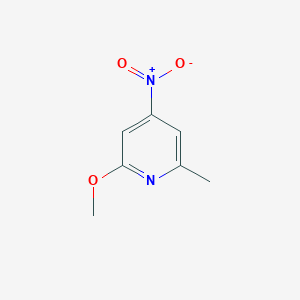
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
